Dibekacin sulfate Dibekacin sulfate Antibacterial, aminoglycoside antibiotic, DG01447.
Dibekacin sulfate is an analog of KANAMYCIN with antitubercular as well as broad-spectrum antimicrobial properties.
Brand Name: Vulcanchem
CAS No.: 58580-55-5
VCID: VC0525905
InChI: InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)
SMILES: C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O
Molecular Formula: C18H39N5O12S
Molecular Weight: 549.6 g/mol

Dibekacin sulfate

CAS No.: 58580-55-5

Cat. No.: VC0525905

Molecular Formula: C18H39N5O12S

Molecular Weight: 549.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dibekacin sulfate - 58580-55-5

Specification

CAS No. 58580-55-5
Molecular Formula C18H39N5O12S
Molecular Weight 549.6 g/mol
IUPAC Name 4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid
Standard InChI InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)
Standard InChI Key GXKUKBCVZHBTJW-UHFFFAOYSA-N
SMILES C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O
Canonical SMILES C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Dibekacin sulfate is a semi-synthetic aminoglycoside antibiotic that occurs as a white to yellowish-white, odorless powder with a slightly bitter taste . The compound has two reported CAS numbers in the literature: 58580-55-5 and 64070-13-9 .

The molecular structure and key chemical properties of dibekacin sulfate are summarized in the following table:

PropertyValue
Molecular FormulaC₁₈H₃₉N₅O₁₂S
Molecular Weight549.6 g/mol
IUPAC Name(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid
EC Number261-341-0
Parent CompoundDibekacin (3',4'-dideoxykanamycin B)

The structure of dibekacin sulfate is characterized by the 3',4'-dideoxygenation of kanamycin B, which contributes to its enhanced antibacterial properties compared to the parent compound . Structurally, dibekacin sulfate closely resembles tobramycin, which contributes to its effectiveness against certain resistant bacterial strains .

Pharmacological Properties

Mechanism of Action

As an aminoglycoside antibiotic, dibekacin sulfate exerts its antibacterial effect by binding to the 30S ribosomal subunit, disrupting bacterial protein synthesis. This mechanism leads to bactericidal activity rather than just bacteriostatic effects, making it effective for treating severe infections.

Antimicrobial Spectrum

Dibekacin sulfate demonstrates potent bactericidal activity against a wide range of gram-positive and gram-negative bacteria. Its antimicrobial spectrum includes:

  • Gram-negative bacteria:

    • Pseudomonas aeruginosa

    • Proteus species

    • Klebsiella pneumoniae

    • Escherichia coli (including multi-resistant strains)

  • Gram-positive bacteria:

    • Staphylococci (including multi-resistant strains)

The compound has demonstrated effectiveness against some strains of Pseudomonas aeruginosa that are resistant to gentamicin, which enhances its clinical utility in treating challenging infections .

Pharmacokinetics

The pharmacokinetic properties of dibekacin sulfate have been studied in human volunteers following both intramuscular and intravenous administration.

Intramuscular Administration

After intramuscular administration of a 100 mg dose, dibekacin sulfate exhibits the following pharmacokinetic parameters:

  • Half-life (t₁/₂): 2.24 hours

  • Volume of distribution (Vd): 0.136 liter/kg

  • Time to maximum concentration (tₘₐₓ): 0.84 hours

  • Peak serum concentration: 10.4 μg/ml

These parameters are considered comparable to those of other aminoglycosides and are reproducible within the same individuals.

Intravenous Administration

Following intravenous infusion, dibekacin concentrations in serum decrease in a bi-exponential manner:

Parameter30-minute Infusion60-minute Infusion
Elimination half-life (t₁/₂β)2.50-2.88 hours2.50-2.88 hours
Highest serum levels15.2 ± 0.9 μg/ml12.1 ± 1.8 μg/ml
Serum levels at 6h post-infusion1.9 ± 0.3 μg/ml1.7 ± 0.4 μg/ml

The pharmacokinetic profile indicates that dibekacin sulfate is rapidly absorbed into the bloodstream and diffuses effectively into tissues, particularly the kidney and lung in high concentrations. The drug is primarily excreted in the urine in its active, unchanged form .

Therapeutic Applications

Ophthalmic Applications

Dibekacin sulfate has been formulated as eye drops (typically at 0.3% concentration) for the treatment of various ocular infections, including:

  • Corneal ulcers

  • Tarsal gland infection

  • Hordeolum (styes)

  • Blepharitis

  • Dacryocystitis

  • Conjunctivitis

  • Keratitis

  • Episcleritis

The recommended dosage for ophthalmic use is typically two drops into the affected eye four times daily.

Systemic Infections

Due to its broad-spectrum antibacterial properties, dibekacin sulfate has been used in the treatment of serious systemic infections caused by susceptible organisms, particularly those resistant to other antibiotics. The compound has demonstrated notable efficacy against multi-drug resistant bacterial strains.

Research Findings

Comparative Studies

Research has shown that dibekacin has significantly greater activity than its parent compound (kanamycin B) against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) of dibekacin range from 1.56 to 3.12 μg/ml and 3.12 to 6.25 μg/ml for strains of E. coli and P. aeruginosa, respectively, for which the MICs of kanamycin exceed 50 μg/ml .

Toxicity Reduction Studies

Research efforts have focused on reducing the nephrotoxicity associated with dibekacin sulfate administration. Studies have investigated various N-alkylsulfonate derivatives of dibekacin, examining their potential to maintain antimicrobial efficacy while reducing adverse effects.

In a notable study, seven N-alkylsulfonate derivatives were prepared and evaluated for nephrotoxicity using blood urea nitrogen (BUN) values as a measure in both water-supplied and water-depleted rats. The results demonstrated that several derivatives showed significantly lower nephrotoxicity compared to the original dibekacin sulfate:

  • Dibekacin-di-N-methanesulfonate caused minimal changes in BUN values

  • Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates showed lower BUN elevation, decreased urine volume and protein levels, reduced mortality, and improved body weight gain during extended treatment periods of 12 and 28 days

These findings suggest promising avenues for developing modified forms of dibekacin with reduced toxicity profiles while maintaining therapeutic efficacy.

Market and Availability

Dibekacin sulfate has been marketed under various trade names globally, including:

  • Orbicin

  • Kappabi

  • Icacine

  • Tokocin

  • Panimycin

  • Panamicin

  • Debecacin

  • Debekacyl

The compound has been primarily marketed in Japan for treating severe bacterial infections. Current market prices for research-grade dibekacin sulfate vary significantly based on quantity and purity, ranging from approximately $389 for 5mg to $8,750 for 10g (as of 2021) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator